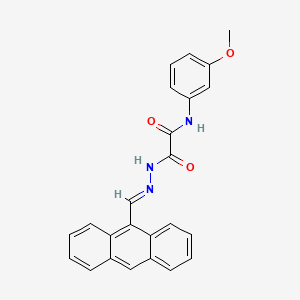
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida es un compuesto orgánico complejo que presenta una parte de antraceno, un grupo hidrazinil y un grupo metoxifenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida generalmente implica la condensación de antraceno-9-carbaldehído con derivados de hidracina, seguida de acilación con isocianato de 3-metoxifenil. Las condiciones de reacción a menudo requieren el uso de solventes como etanol o metanol y pueden involucrar catalizadores para mejorar la velocidad de reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-) en diversas condiciones.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido antraceno-9-carboxílico, mientras que la reducción podría producir derivados de hidracina.
Aplicaciones Científicas De Investigación
2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el diseño y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes fluorescentes.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-(Antracen-9-ilmetilen)hidracina: Carece de los grupos metoxifenil y oxoacetamida.
N-(3-metoxifenil)-2-oxoacetamida: Carece de los grupos antracenil e hidrazinil.
Antraceno-9-carbaldehído: Carece de los grupos hidrazinil y metoxifenil.
Unicidad
2-(2-(Antracen-9-ilmetilen)hidrazinil)-N-(3-metoxifenil)-2-oxoacetamida es única debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
341951-40-4 |
|---|---|
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
Clave InChI |
OEZSHVWEEGWNGQ-MFKUBSTISA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


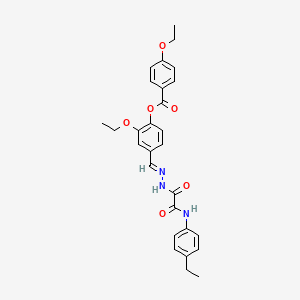
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12023734.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023739.png)
![N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide](/img/structure/B12023743.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12023745.png)


![N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B12023750.png)
![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
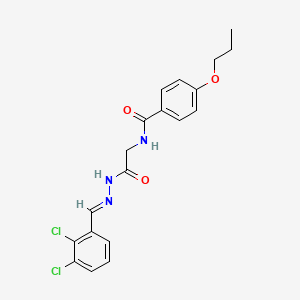
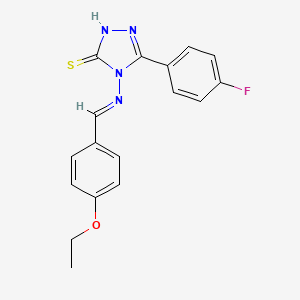
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
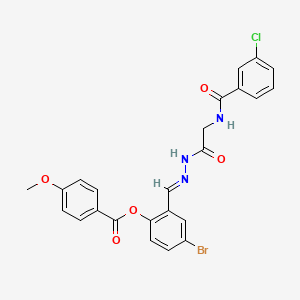
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
